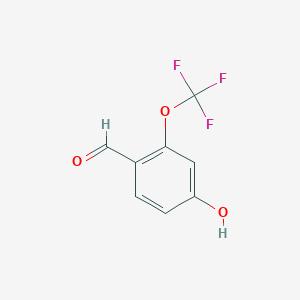

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHHSFUXCMITFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641053 | |

| Record name | 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017083-37-2 | |

| Record name | 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

CAS Number: 1017083-37-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde that has garnered interest in the field of medicinal chemistry. Its structure, which combines a reactive aldehyde group, a phenolic hydroxyl group, and a trifluoromethoxy substituent, makes it a valuable building block for the synthesis of complex organic molecules. The trifluoromethoxy group, in particular, is of significant interest in drug design due to its ability to modulate the physicochemical and pharmacokinetic properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound in drug discovery and development.

Physicochemical Properties

The unique combination of functional groups in this compound gives rise to a specific set of physicochemical properties that are advantageous in medicinal chemistry. The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the aldehyde. It also significantly increases the lipophilicity of the molecule, a key factor in its ability to cross cellular membranes.[1][3]

| Property | Value | Source |

| CAS Number | 1017083-37-2 | Internal Data |

| Molecular Formula | C₈H₅F₃O₃ | Internal Data |

| Molecular Weight | 206.12 g/mol | Internal Data |

| Appearance | Light brown to brown solid | Internal Data |

| Boiling Point | 260 °C | Internal Data |

| Density | 1.473 g/cm³ | Internal Data |

| Flash Point | 111 °C | Internal Data |

Synthesis of this compound

Representative Synthetic Protocol

This protocol is a representative example and may require optimization for specific laboratory conditions.

Step 1: Trifluoromethoxylation of a Protected Phenol

The synthesis can commence with a suitably protected dihydroxybenzene to ensure regioselectivity. For instance, starting with 1,3-dihydroxybenzene (resorcinol), one hydroxyl group can be selectively protected, for example, as a benzyl ether, leaving the other free for trifluoromethoxylation.

Materials:

-

Selectively protected resorcinol derivative

-

Trifluoromethylating agent (e.g., trifluoromethyl triflate, Togni's reagent)

-

Suitable base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

-

To a solution of the protected resorcinol in the anhydrous solvent, add the base and stir under an inert atmosphere.

-

Slowly add the trifluoromethylating agent at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 2: Deprotection

The protecting group on the second hydroxyl group is then removed. For a benzyl ether, this is typically achieved by catalytic hydrogenation.

Materials:

-

Product from Step 1

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen source (e.g., hydrogen gas, ammonium formate)

-

Solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

Dissolve the protected compound in the solvent and add the Pd/C catalyst.

-

Subject the mixture to a hydrogen atmosphere or add the hydrogen source and heat as required.

-

Monitor the reaction for the disappearance of the starting material.

-

Filter off the catalyst and concentrate the solvent to obtain the deprotected trifluoromethoxyphenol.

Step 3: Formylation

The final step is the introduction of the aldehyde group. The Reimer-Tiemann or Vilsmeier-Haack reactions are common methods for the formylation of phenols.

Materials:

-

Product from Step 2

-

Formylating agent (e.g., chloroform and sodium hydroxide for Reimer-Tiemann; DMF and phosphoryl chloride for Vilsmeier-Haack)

-

Appropriate solvent system

Procedure (Vilsmeier-Haack):

-

Cool a mixture of DMF and phosphoryl chloride.

-

Slowly add the trifluoromethoxyphenol to the Vilsmeier reagent.

-

Heat the reaction mixture and monitor its progress.

-

Cool the reaction and carefully quench by pouring it onto ice, followed by neutralization.

-

Extract the product and purify by recrystallization or column chromatography to yield this compound.

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a trifluoromethoxy group into a drug candidate can have profound effects on its biological activity and pharmacokinetic profile.[1][2][3] While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest its utility as a scaffold in several therapeutic areas.

The Role of the Trifluoromethoxy Group

The trifluoromethoxy group is often used as a bioisostere for other functional groups, such as a methoxy or a chloro group. Its key contributions to the properties of a molecule include:

-

Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a drug's ability to cross lipid bilayers, potentially improving oral bioavailability and brain penetration.[1][3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can increase the half-life of a drug in the body.[1]

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-target interactions.

-

Conformational Effects: The steric bulk of the -OCF₃ group can influence the conformation of a molecule, potentially locking it into a bioactive conformation.

Potential Therapeutic Applications

Given the known activities of other benzaldehyde derivatives and fluorinated compounds, this compound could serve as a starting point for the development of inhibitors for various enzymes or as ligands for receptors. For instance, benzaldehyde derivatives have been explored as inhibitors of enzymes like aldehyde dehydrogenase, which is implicated in cancer.[5]

Conceptual Signaling Pathway Inhibition

A hypothetical application of a derivative of this compound could be in the inhibition of a protein kinase signaling pathway, which is often dysregulated in diseases like cancer. The benzaldehyde could be functionalized to create a molecule that binds to the ATP-binding pocket of a kinase, with the trifluoromethoxy group contributing to favorable binding interactions and improved cellular permeability.

Caption: A conceptual diagram showing the potential inhibition of a kinase signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. The strategic placement of the hydroxyl, aldehyde, and trifluoromethoxy groups provides a versatile scaffold for the synthesis of novel bioactive compounds. The well-documented benefits of the trifluoromethoxy group in enhancing the drug-like properties of molecules suggest that derivatives of this compound could have significant potential in the development of new therapeutics. Further research into the synthesis and biological evaluation of compounds derived from this compound is warranted to fully realize its potential in drug discovery.

References

An In-Depth Technical Guide to 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde: A Key Building Block in Modern Drug Discovery

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, and spectroscopic characterization. Furthermore, this guide will present a detailed synthesis protocol, explore its applications as a versatile building block in the development of novel therapeutic agents, and outline essential safety and handling procedures. The strategic incorporation of the trifluoromethoxy group offers unique advantages in modulating the biological and physical properties of target molecules, making this compound a valuable tool for researchers in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Moieties

In the landscape of modern drug design, the introduction of fluorine atoms or fluorine-containing functional groups into molecular scaffolds is a well-established strategy to enhance a compound's pharmacological profile.[1][2] The trifluoromethoxy (-OCF3) group, in particular, has gained prominence as a lipophilic hydrogen bond acceptor that can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1][3] this compound serves as a critical intermediate, providing a reactive aldehyde handle for further chemical transformations and a strategically positioned phenolic hydroxyl group for derivatization. Its unique substitution pattern allows for the synthesis of a diverse range of complex molecules with potential applications in pharmaceuticals and agrochemicals.[3][4]

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a hydroxyl group at position 4, a trifluoromethoxy group at position 2, and a formyl (aldehyde) group at position 1.

Chemical Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H5F3O3 | [5] |

| Molecular Weight | 206.12 g/mol | [5] |

| Appearance | Typically a solid | [6] |

| SMILES | C1=CC(=C(C=C1O)OC(F)(F)F)C=O | [7] |

| InChI | InChI=1S/C8H5F3O3/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-4,13H | [7] |

Spectroscopic Characterization

Precise characterization of this compound is crucial for confirming its identity and purity. Below are the expected spectroscopic data based on its structure and data from analogous compounds.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons, with coupling patterns influenced by the substitution on the benzene ring. The phenolic proton may appear as a broad singlet.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde, the carbon atoms of the aromatic ring (with those attached to electronegative groups shifted downfield), and the carbon of the trifluoromethoxy group, which will exhibit splitting due to coupling with the fluorine atoms.

3.3. Mass Spectrometry

Mass spectrometry data can confirm the molecular weight of the compound. Predicted collision cross-section values can aid in structural confirmation.[7]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (DMSO-d6) | Aromatic protons (~6.5-8.0 ppm), Aldehydic proton (~9.5-10.5 ppm), Phenolic proton (variable, broad) |

| ¹³C NMR (DMSO-d6) | Carbonyl carbon (~190 ppm), Aromatic carbons (~110-160 ppm), Trifluoromethoxy carbon (quartet, ~120 ppm) |

| Mass Spec (ESI) | [M+H]⁺ at m/z 207.02635, [M-H]⁻ at m/z 205.01179 |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Synthesis Protocols

The synthesis of substituted benzaldehydes can be achieved through various methods. A common approach involves the formylation of a corresponding phenol.

4.1. Exemplary Synthesis Workflow: Formylation of 3-(trifluoromethoxy)phenol

This multi-step process illustrates a potential route for the synthesis of this compound.

Caption: A conceptual workflow for the synthesis of this compound.

4.2. Detailed Experimental Protocol (Hypothetical)

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Protection: Dissolve 3-(trifluoromethoxy)phenol in a suitable solvent (e.g., dichloromethane). Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole). Stir at room temperature until the reaction is complete (monitored by TLC).

-

Ortho-lithiation: Dissolve the protected phenol in an anhydrous ether solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon). Slowly add a solution of n-butyllithium. Stir for a specified time to allow for lithiation at the position ortho to the trifluoromethoxy group.

-

Formylation: Add N,N-dimethylformamide (DMF) to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature.

-

Workup and Deprotection: Quench the reaction with an acidic aqueous solution (e.g., 1M HCl). This will also facilitate the removal of the silyl protecting group. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Development

The unique electronic properties and lipophilicity of the trifluoromethoxy group make it a valuable substituent in the design of bioactive molecules.[1] The aldehyde functionality of this compound provides a versatile handle for a wide range of chemical transformations, including:

-

Reductive Amination: To form substituted amines, a common scaffold in many pharmaceuticals.

-

Wittig Reaction: To create carbon-carbon double bonds for the synthesis of complex olefinic structures.

-

Aldol Condensation: To form α,β-unsaturated ketones, which are important intermediates.

-

Synthesis of Heterocycles: The aldehyde can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in drug molecules.

Derivatives of trifluoromethyl and trifluoromethoxy-containing benzaldehydes have been investigated for a range of biological activities, including as potential antimicrobial agents and cholinesterase inhibitors.[2][8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

Table 3: Hazard Information

| Hazard | Description | Precautionary Measures |

| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing.[9] |

| Eye Irritation | May cause serious eye irritation. | Wear eye and face protection.[9] |

| Respiratory Irritation | May cause respiratory irritation. | Use in a well-ventilated area or with respiratory protection.[10] |

| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when using this product.[11] |

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.[12]

-

In case of eye contact: Rinse cautiously with water for several minutes.[12]

-

If inhaled: Move the person into fresh air.[12]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[12]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[9][10]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of a reactive aldehyde, a derivatizable phenol, and a strategically placed trifluoromethoxy group provides chemists with a powerful tool to modulate the physicochemical and biological properties of target molecules. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 1017083-37-2 [chemicalbook.com]

- 6. 4-hydroxy-3-(trifluoromethyl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. fishersci.es [fishersci.es]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chemicalbook.com [chemicalbook.com]

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in modern medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a deep understanding of a compound's solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and enabling effective formulation. This document details the core physicochemical properties of the title compound that govern its solubility, provides a theoretical framework for solubility prediction, and outlines rigorous, step-by-step experimental protocols for both qualitative and quantitative solubility determination. The narrative emphasizes the causal relationships between molecular structure and solubility, empowering researchers to make informed decisions in their experimental designs.

Introduction: The Strategic Importance of Solubility

This compound is a valued intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility stems from the unique combination of three functional groups: a reactive aldehyde, a hydrogen-bonding hydroxyl group, and a lipophilic, metabolically stable trifluoromethoxy group. The trifluoromethoxy moiety, in particular, is a powerful tool in drug design, often used to enhance membrane permeability, improve metabolic stability, and increase binding affinity to biological targets.[2]

The success of any synthetic or formulation endeavor hinges on the compound's solubility. Inefficient solubility can lead to poor reaction kinetics, challenging purification processes, and significant hurdles in creating viable drug delivery systems. This guide serves as a foundational resource for understanding and experimentally determining the solubility of this compound in a range of common organic solvents, thereby accelerating research and development timelines.

Molecular Profile and Physicochemical Properties

A molecule's solubility is dictated by its intrinsic physicochemical properties. The structure of this compound presents a fascinating interplay of polar and non-polar characteristics.

-

Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor. It significantly contributes to potential solubility in polar protic solvents like alcohols.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Trifluoromethoxy Group (-OCF₃): This group is highly lipophilic and acts as a weak hydrogen bond acceptor. Its presence significantly increases the molecule's affinity for non-polar or moderately polar environments and can enhance overall metabolic stability.[2]

-

Aromatic Ring: The benzene ring provides a non-polar, hydrophobic backbone.

The predicted octanol-water partition coefficient (XlogP) of 2.2 suggests a moderate degree of lipophilicity, indicating that while solubility in water may be limited, good solubility in many organic solvents can be expected.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1017083-37-2 | [4] |

| Molecular Formula | C₈H₅F₃O₃ | [3] |

| Molecular Weight | 206.12 g/mol | [4] |

| Appearance | Light brown to brown solid | [5] |

| Boiling Point | 260 °C | [4] |

| Density | 1.473 g/cm³ | [4] |

| Flash Point | 111 °C | [4] |

| Predicted XlogP | 2.2 | [3] |

A Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capability.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 4. This compound CAS#: 1017083-37-2 [m.chemicalbook.com]

- 5. This compound | 1017083-37-2 [amp.chemicalbook.com]

Introduction: The Structural Significance of a Multifunctional Benzaldehyde

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique combination of a reactive aldehyde, a hydrogen-bonding hydroxyl group, and a lipophilic, electron-withdrawing trifluoromethoxy group makes it a versatile scaffold for synthesizing complex molecular architectures. The precise structural elucidation of this compound and its derivatives is paramount for guaranteeing the integrity of research and development pathways.

Among the arsenal of analytical techniques available for structural characterization, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a direct map of the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, or "chemical shift," offering unambiguous proof of structure. This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for this compound, grounded in fundamental principles and supported by empirical data from related structures.

Theoretical Framework: Understanding Substituent Effects on Aromatic ¹³C Chemical Shifts

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. In an aromatic system like this compound, the positions of the carbon signals are governed by a combination of inductive and resonance effects from the attached substituents.

-

Aldehyde Group (-CHO): This group is strongly electron-withdrawing due to the electronegativity of the oxygen atom. It de-shields the attached ipso-carbon (C1) and the carbonyl carbon itself, shifting their signals significantly downfield. The carbonyl carbon of a benzaldehyde typically appears in the far downfield region of the spectrum, often around 190-194 ppm.[1]

-

Hydroxyl Group (-OH): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect that de-shields the ipso-carbon (C4). However, the lone pairs on the oxygen participate in resonance, donating electron density into the aromatic ring, particularly at the ortho and para positions. This resonance effect is shielding (upfield shift). The net effect on C4 is de-shielding, while carbons ortho to the hydroxyl group (C3 and C5) will be shielded.

-

Trifluoromethoxy Group (-OCF₃): This is a unique substituent with competing effects. The oxygen atom can donate electron density via resonance, similar to a methoxy group. However, the three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect that pulls electron density away from the oxygen and, by extension, the aromatic ring. This strong inductive effect typically dominates, resulting in a net de-shielding of the attached carbon (C2).

The interplay of these effects from the three distinct substituents results in a unique ¹³C NMR fingerprint for the molecule.

Predicted ¹³C NMR Chemical Shifts and Assignments

Below is the molecular structure with the standard IUPAC numbering for the carbon atoms, which will be used for signal assignment.

Caption: IUPAC numbering for this compound.

The predicted ¹³C NMR chemical shifts are summarized in the table below. The assignments are based on the additive effects of the -CHO, -OH, and -OCF₃ groups on the benzene ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (CHO) | ~188 | The aldehyde carbonyl carbon is strongly de-shielded and appears furthest downfield.[1] |

| C4 (C-OH) | ~162 | Ipso-carbon to the hydroxyl group. Strongly de-shielded by the electronegative oxygen. |

| C2 (C-OCF₃) | ~150 (q, ²JCF ≈ 2 Hz) | Ipso-carbon to the -OCF₃ group. De-shielded by the group's strong inductive effect. Exhibits a small quartet splitting due to two-bond coupling with fluorine. |

| C6 | ~135 | Ortho to the de-shielding aldehyde group and meta to the other two groups. Expected to be the most downfield of the C-H aromatic carbons. |

| C1 (C-CHO) | ~125 | Ipso-carbon to the aldehyde group. Its position is influenced by the ortho -OCF₃ and meta -OH groups. |

| C8 (OCF₃) | ~121 (q, ¹JCF ≈ 258 Hz) | The carbon of the trifluoromethoxy group. Appears as a distinct quartet due to strong one-bond coupling to the three fluorine atoms. |

| C5 | ~112 | Meta to the aldehyde and -OCF₃ groups, but ortho to the electron-donating hydroxyl group. Expected to be shielded. |

| C3 | ~105 | Ortho to the electron-donating hydroxyl group and meta to the aldehyde. Expected to be the most shielded aromatic carbon. |

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines a self-validating system for obtaining a reliable ¹³C NMR spectrum of this compound on a standard 400 or 500 MHz NMR spectrometer.

Part 1: Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the polar compound and its residual solvent peak (δ ≈ 39.5 ppm) does not interfere with the expected signals. Chloroform-d (CDCl₃) is another option, though solubility may be lower.

-

Sample Weighing: Accurately weigh 15-25 mg of the compound directly into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary. The final solution should be clear and free of particulates.

Part 2: Spectrometer Setup and Data Acquisition

The causality behind these parameter choices is to maximize signal-to-noise while ensuring quantitative accuracy is not compromised by incomplete relaxation.

-

Instrument Tuning: Insert the sample into the spectrometer. Tune and match the ¹³C probe to the sample's dielectric properties to ensure maximum sensitivity and optimal pulse shapes.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system). This decouples protons from the carbons, resulting in sharp singlet signals for all carbons not coupled to fluorine and simplifies the spectrum.

-

Spectral Width (SW): Set a wide spectral width of ~220-250 ppm to ensure all signals, from the shielded aromatic carbons to the downfield carbonyl, are captured.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans is required compared to ¹H NMR. Start with 256 or 512 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): Set a relaxation delay of 2.0 seconds. This allows most carbon nuclei to return to equilibrium between pulses, which is crucial for obtaining meaningful signal intensities, especially for quaternary carbons.

-

Acquisition Time (AQ): An acquisition time of 1.0-1.5 seconds is typically sufficient to ensure good digital resolution.

-

Part 3: Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, then perform the Fourier transform.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).

-

Peak Picking: Identify and label the chemical shift of all significant peaks.

The entire workflow can be visualized as follows:

Caption: Standard workflow for ¹³C NMR spectroscopic analysis.

Conclusion

The ¹³C NMR spectrum of this compound provides an unambiguous structural fingerprint defined by the distinct electronic effects of its three functional groups. The aldehyde carbonyl carbon is the most de-shielded, while the aromatic carbons exhibit a wide dispersion of chemical shifts from ~105 to ~162 ppm, dictated by the interplay of induction and resonance. The characteristic quartet of the -OCF₃ carbon provides definitive evidence for its presence. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality spectra for structural verification and quality control, ensuring the integrity and success of their scientific endeavors.

References

- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Mass spectrometry of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

An In-depth Technical Guide to the Mass Spectrometry of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₈H₅F₃O₃, MW: 206.12 g/mol )[1][2][3]. As a substituted aromatic aldehyde, this compound is of significant interest in medicinal chemistry and materials science. A multi-faceted approach utilizing both soft and high-energy ionization techniques is essential for its complete structural characterization. This document details the theoretical underpinnings and practical protocols for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). We will explore the predictable and characteristic fragmentation pathways, providing researchers with a robust framework for the identification and structural elucidation of this molecule and its analogues.

Introduction: The Analytical Imperative

This compound is a bifunctional aromatic compound featuring a reactive aldehyde, an acidic phenolic hydroxyl group, and an electron-withdrawing trifluoromethoxy group. This unique combination of functional groups dictates its chemical reactivity and, consequently, its behavior within a mass spectrometer. Mass spectrometry serves as a cornerstone technique for confirming the molecular weight, determining the elemental composition, and elucidating the structure of such molecules by analyzing their fragmentation patterns upon ionization.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them. We will first explore the analysis using Electrospray Ionization (ESI), a soft ionization technique ideal for polar, thermally labile molecules, followed by Electron Ionization (EI), a high-energy method that produces complex, fingerprint-like fragmentation patterns.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For polar molecules containing acidic protons, such as phenols, LC-MS with ESI is the method of choice due to its high sensitivity and minimal in-source fragmentation.[4][5]

Rationale for Ionization Mode Selection

The phenolic hydroxyl group in this compound is acidic, making it highly susceptible to deprotonation. Therefore, ESI in the negative ion mode is the most effective approach, yielding an abundant deprotonated molecule, [M-H]⁻.[6][7][8] This provides a strong precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments, which are critical for confirming the structure.[9][10]

Experimental Protocol: LC-MS/MS

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Dilute the stock solution to a final working concentration of 1-10 µg/mL using a mobile phase-like composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid aids in protonation for positive mode but is generally compatible with negative mode analysis of acidic phenols.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Parameters:

-

Instrument: Triple Quadrupole or Orbitrap Mass Spectrometer.

-

Ionization Mode: ESI, Negative.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 300°C.

-

Sheath Gas (N₂): 40 arbitrary units.[10]

-

MS1 Scan Range: m/z 50-300.

-

MS/MS: Isolate the precursor ion at m/z 205.01 and perform Collision-Induced Dissociation (CID) with normalized collision energy ranging from 10-40 eV to generate a product ion spectrum.

-

Predicted ESI-MS/MS Fragmentation of the [M-H]⁻ Ion

The analysis begins with the formation of the deprotonated molecular ion [C₈H₄F₃O₃]⁻ at m/z 205.01 [3]. The subsequent MS/MS fragmentation is driven by the stability of the resulting fragments.

-

Loss of Carbon Monoxide (CO): A common fragmentation for phenols, the loss of CO (28 Da) from the deprotonated aldehyde/phenol structure is anticipated, leading to a fragment ion at m/z 177 .

-

Loss of the Trifluoromethyl Radical (•CF₃): While less common for an even-electron ion, the cleavage of the C-O bond followed by rearrangement could lead to the loss of the •CF₃ radical (69 Da), resulting in an ion at m/z 136 .

-

Loss of Hydrogen Fluoride (HF): The trifluoromethoxy group can facilitate the neutral loss of HF (20 Da), yielding a fragment at m/z 185 .

Caption: Predicted ESI-MS/MS workflow and fragmentation of the [M-H]⁻ ion.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with Electron Ionization (EI) provides a complementary and orthogonal dataset. EI is a hard ionization technique that imparts significant energy (typically 70 eV) into the molecule, inducing extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum useful for library matching and structural confirmation.[11]

Rationale for Methodology

While the compound's polarity and phenolic group might suggest derivatization is necessary for GC, its boiling point of 260°C indicates it has sufficient volatility for direct GC analysis.[12] EI is particularly effective at revealing the core structure of the molecule by breaking weaker bonds.

Experimental Protocol: GC-MS

-

Sample Preparation:

-

Dissolve approximately 1 mg of the compound in 1 mL of a volatile, high-purity solvent like ethyl acetate or dichloromethane.[13]

-

-

Gas Chromatography (GC) Parameters:

-

Injector: 250°C, Split ratio 50:1.

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

-

Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-350.

-

Predicted EI Fragmentation Pattern

The EI mass spectrum is predicted to show a clear molecular ion (M⁺•) and several characteristic fragment ions derived from cleavages directed by the functional groups.

-

Molecular Ion (M⁺•): The intact radical cation, [C₈H₅F₃O₃]⁺•, will be observed at m/z 206 . For phenolic compounds, this peak is often strong.[14]

-

Loss of •H (M-1): A classic fragmentation of benzaldehydes is the loss of the aldehydic hydrogen radical to form a highly stable acylium ion, [M-H]⁺, at m/z 205 .[15] This is often a very prominent peak.

-

Loss of •CHO (M-29): Cleavage of the C-C bond between the ring and the formyl group results in the loss of the formyl radical (•CHO), yielding the 4-hydroxy-2-(trifluoromethoxy)phenyl cation at m/z 177 .[13][15]

-

Loss of •CF₃ (M-69): The trifluoromethoxy group is a site of fragmentation. Cleavage of the O-CF₃ bond can lead to the loss of a trifluoromethyl radical (•CF₃), producing an ion at m/z 137 . This fragmentation pathway is known for trifluoromethyl-substituted aromatics.[16][17]

-

Formation of Benzoyl-type Cation: Subsequent loss of CO (28 Da) from the m/z 205 ion could produce a fragment at m/z 177 , which would be isobaric with the loss of •CHO from the molecular ion.

References

- 1. This compound CAS#: 1017083-37-2 [chemicalbook.com]

- 2. This compound | 1017083-37-2 [chemicalbook.com]

- 3. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Liquid chromatography/tandem mass spectrometry of unusual phenols from Yucca schidigera bark: comparison with other analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound | 1017083-37-2 [amp.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]

A Technical Guide for Researchers and Drug Development Professionals: Sourcing, Quality Control, and Application of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic sourcing, quality assessment, and application of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde. This key building block is increasingly utilized in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethoxy group. This document provides a detailed overview of reputable commercial suppliers, a robust framework for supplier qualification, and essential protocols for in-house quality control. Furthermore, it explores the synthetic utility of this reagent, offering insights into its reactivity and providing exemplary protocols to guide experimental design. The aim is to equip scientists with the necessary technical knowledge to confidently and effectively incorporate this compound into their research and development workflows.

Introduction: The Strategic Importance of the Trifluoromethoxy Group in Drug Design

This compound is a substituted aromatic aldehyde that has gained significant traction as a versatile intermediate in organic synthesis. Its value lies in the strategic incorporation of the trifluoromethoxy (-OCF3) functional group. The -OCF3 group is a powerful modulator of molecular properties, often employed in drug design to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical for the development of viable drug candidates.[1][2] The presence of both a reactive aldehyde and a phenolic hydroxyl group on the same scaffold provides orthogonal synthetic handles for a wide array of chemical transformations, making it a valuable precursor for complex molecular architectures.

The trifluoromethoxy group is often considered a bioisostere for other functional groups, but with distinct advantages. It is more lipophilic than a methoxy group and can alter the electronic properties of the aromatic ring, influencing the reactivity of the aldehyde and the acidity of the hydroxyl group. This unique combination of features makes this compound a sought-after building block in the synthesis of novel pharmaceuticals and advanced materials.[3]

Commercial Sourcing and Supplier Qualification

The integrity of any research or development project is fundamentally linked to the quality of the starting materials. For a specialized reagent such as this compound, a meticulous approach to supplier selection and qualification is non-negotiable.

Identification of Commercial Suppliers

A number of reputable chemical suppliers offer this compound, often with varying purity grades and in a range of quantities. It is essential to source from suppliers who can provide comprehensive technical documentation and have a proven track record of quality and reliability.

Prominent Commercial Suppliers:

-

Sigma-Aldrich (Merck)

-

Thermo Fisher Scientific (Alfa Aesar)

-

TCI Chemicals

-

Combi-Blocks

-

Fluorochem

-

Parchem [4]

-

Biotuva Life Sciences [5]

-

AiFChem [6]

-

BOC Sciences [6]

-

Ambeed, Inc. [6]

A Framework for Supplier Qualification

A systematic approach to qualifying suppliers is crucial to ensure the consistency and reliability of the procured reagent. This workflow outlines the key steps from initial identification to final approval.

Caption: A logical workflow for the qualification of chemical suppliers.

Comparative Table of Supplier Specifications

For effective comparison, key specifications should be extracted from supplier documentation, such as the Certificate of Analysis (CoA).

| Supplier | CAS Number | Purity Specification | Appearance |

| Thoreauchem | 1017083-37-2 | 97% | - |

| Biotuva Life Sciences | 1243395-68-7 | 96% | - |

| Parchem | 1243395-68-7 | - | - |

| TCI Chemicals | 175278-07-6 | >98% (GC) | White to slightly yellow crystalline powder |

| Sigma-Aldrich | 175278-07-6 | ≥97% | White to yellow powder |

| Thermo Fisher Scientific | 175278-07-6 | 97% | Off-white to light yellow crystalline powder |

Note: CAS numbers and specifications can vary. Always verify the most current information directly with the supplier.

In-House Quality Control and Safe Handling

Independent verification of a reagent's identity and purity is a cornerstone of good laboratory practice. This section provides protocols for in-house QC and guidelines for safe handling.

Essential Analytical Methods for Quality Control

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are critical for structural confirmation and the identification of fluorinated impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for assessing purity and confirming the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantitative purity analysis.[7]

-

Gas Chromatography (GC): Often used by suppliers for purity determination and can be replicated in-house for verification.

-

Melting Point Analysis: A narrow and sharp melting point range is a good indicator of high purity.

Step-by-Step Protocol for QC Sample Preparation and Analysis

-

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Acquire ¹H and ¹⁹F NMR spectra and compare against a reference spectrum or theoretical values.

-

-

LC-MS/HPLC Sample Preparation:

-

Create a stock solution of the compound in a high-purity solvent like acetonitrile or methanol at a concentration of 1 mg/mL.

-

Perform serial dilutions to achieve a concentration suitable for the instrument's linear range (typically in the µg/mL range).

-

Analyze the sample using an appropriate column and mobile phase, monitoring for peak purity and the presence of any impurities.

-

Safety, Storage, and Handling

Safety Precautions:

-

Always handle this chemical in a well-ventilated fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.[9]

Storage and Handling:

-

Store in a tightly sealed container in a cool, dry place, away from sources of ignition.[10]

-

The compound may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[10][11]

-

Keep the container upright to prevent leakage.[8]

Synthetic Applications and Reaction Protocols

The synthetic versatility of this compound stems from the differential reactivity of its aldehyde and hydroxyl groups.

Key Synthetic Transformations

The aldehyde group is a gateway to a multitude of chemical reactions, while the hydroxyl group can be functionalized through various etherification and esterification reactions.

Caption: Key synthetic pathways originating from the title compound.

Exemplary Protocol: Synthesis of a Schiff Base Derivative

Schiff bases are common intermediates in the synthesis of various bioactive molecules and ligands.[12][13]

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

-

Amine Addition: To the stirred solution, add 1.0-1.1 equivalents of the desired primary amine.

-

Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Product Isolation: Upon completion, the Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the pure Schiff base.

Conclusion

This compound is a high-value building block for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, offer significant advantages in drug design. A thorough understanding of its sourcing, coupled with stringent in-house quality control and safe handling practices, is paramount for its successful and reproducible application. This guide provides a foundational framework for scientists to confidently integrate this versatile reagent into their synthetic endeavors, ultimately accelerating the pace of innovation and discovery.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. parchem.com [parchem.com]

- 5. 4-Hydroxy-2-(trifluoromethyl)benzaldehyde – Biotuva Life Sciences [biotuva.com]

- 6. 4-Hydroxy-2-(trifluoromethyl)benzaldehyde (CAS No. 1243395-68-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 7. scribd.com [scribd.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.cn]

- 11. 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. researchgate.net [researchgate.net]

- 13. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unlocking the Therapeutic Potential of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde: A Technical Guide for Novel Drug Discovery

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of small molecules with enhanced pharmacological properties is paramount. Benzaldehyde derivatives have long been recognized as a versatile and foundational class of organic compounds in the synthesis of pharmaceuticals.[1][2] Their inherent reactivity and the capacity for diverse substitutions on the aromatic ring provide a robust framework for generating novel therapeutic agents. This guide focuses on a particularly promising, yet underexplored molecule: 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde. The unique arrangement of a reactive aldehyde, a phenolic hydroxyl group, and a lipophilic, metabolically stable trifluoromethoxy group positions this compound as a high-potential scaffold for developing next-generation therapeutics.

The introduction of a trifluoromethoxy (-OCF3) group into a molecular framework can dramatically alter its physicochemical and biological properties.[3][4] This group is a powerful electron-withdrawing moiety that can enhance a molecule's metabolic stability, increase its lipophilicity for better membrane permeability, and improve its binding affinity to biological targets.[4][5] These characteristics are highly desirable in drug candidates, often leading to improved oral bioavailability and a longer half-life in the body.[6][7] This technical guide will provide an in-depth exploration of potential research avenues for this compound, offering detailed experimental protocols and a forward-looking perspective for its application in medicinal chemistry.

Physicochemical Properties: A Foundation for Rational Drug Design

A thorough understanding of a compound's physical and chemical characteristics is the cornerstone of rational drug design. This compound (C8H5F3O3) is a solid at room temperature with a molecular weight of 206.12 g/mol .[8] Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H5F3O3 | [8] |

| Molecular Weight | 206.12 g/mol | [8] |

| Boiling Point | 260℃ | [9][10] |

| Density | 1.473 g/cm³ | [9][10] |

| Flash Point | 111℃ | [9][10] |

| Appearance | Light brown to brown solid | [9] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [9] |

The presence of both a hydroxyl and a trifluoromethoxy group on the benzaldehyde scaffold creates a unique electronic and steric environment, opening up a wide range of possibilities for chemical modification and biological activity.

Potential Therapeutic Research Areas and Experimental Protocols

The structural features of this compound suggest several promising avenues for therapeutic research. The following sections outline key areas of investigation, complete with detailed, actionable experimental protocols.

Anticancer Drug Development

Benzaldehyde derivatives have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways in cancer cells.[2] The trifluoromethyl group, a close relative of the trifluoromethoxy group, is known to enhance the anticancer activity of small molecules.[6][7]

The initial step in evaluating the anticancer potential of this compound is to assess its cytotoxic effects against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous control cell line like HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound solutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the half-maximal inhibitory concentration (IC50) value.

Workflow for In Vitro Cytotoxicity Screening

Caption: A stepwise workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Anti-Inflammatory Agent Exploration

Chronic inflammation is a key factor in numerous diseases. Benzaldehyde derivatives have been shown to possess anti-inflammatory properties.[2] The trifluoromethoxy group can also contribute to anti-inflammatory effects by modulating inflammatory signaling pathways.[7]

A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitrite Determination

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

-

Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite to quantify the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway for LPS-Induced NO Production

Caption: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages.

Neuroprotective Agent Investigation

Benzaldehyde derivatives have also been explored for their neuroprotective properties, which are relevant to neurodegenerative diseases like Alzheimer's and Parkinson's.[11] The ability of trifluoromethoxy-containing compounds to cross the blood-brain barrier makes them attractive candidates for CNS drug discovery.[3]

Inhibition of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.

Experimental Protocol: Ellman's Assay for AChE Inhibition

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase (AChE) in a phosphate buffer (pH 8.0).

-

Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of this compound.

-

Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.

Workflow for AChE Inhibition Assay

Caption: A streamlined workflow for assessing acetylcholinesterase inhibition using Ellman's method.

Future Directions and Synthesis of Derivatives

The true potential of this compound lies in its use as a versatile building block for the synthesis of a diverse library of derivatives. The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, including:

-

Reductive Amination: To generate novel amine derivatives.

-

Wittig Reaction: To form various alkene-containing compounds.

-

Condensation Reactions: To create Schiff bases, chalcones, and other complex heterocyclic systems.

The phenolic hydroxyl group can also be modified through etherification or esterification to further modulate the compound's properties. The synthesis of a focused library of derivatives based on this scaffold, followed by high-throughput screening in the aforementioned biological assays, represents a promising strategy for the discovery of novel drug candidates.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its unique combination of a reactive aldehyde, a phenolic hydroxyl group, and a property-enhancing trifluoromethoxy group makes it a privileged scaffold for the development of novel therapeutics. The proposed research areas in oncology, inflammation, and neurodegenerative diseases, supported by detailed experimental protocols, provide a solid foundation for unlocking the full therapeutic potential of this promising compound. The exploration of its chemical space through the synthesis of derivatives is a logical and exciting next step in the journey toward new and effective medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | 1017083-37-2 [chemicalbook.com]

- 9. This compound | 1017083-37-2 [amp.chemicalbook.com]

- 10. This compound CAS#: 1017083-37-2 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Novel Schiff Bases from 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde: A Comprehensive Guide for Researchers

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel Schiff bases derived from 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde. This document is designed to offer both theoretical insights and practical, step-by-step instructions to facilitate the exploration of this promising class of compounds.

Introduction: The Significance of Fluorinated Schiff Bases

Schiff bases, characterized by the azomethine functional group (-C=N-), are a cornerstone in synthetic chemistry due to their relative ease of synthesis and wide-ranging applications.[1] These compounds and their metal complexes are pivotal in various fields, including catalysis, materials science, and particularly in medicinal chemistry, where they exhibit a broad spectrum of biological activities such as antimicrobial, antiviral, and anticancer properties.[2] The formation of a Schiff base is a reversible reaction between a primary amine and a carbonyl compound, typically an aldehyde or ketone, and is often catalyzed by an acid or base.[3]

The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, into drug candidates has become a powerful tool in modern medicinal chemistry.[4] The trifluoromethoxy group is known to significantly enhance key physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6] These attributes can lead to improved pharmacokinetic profiles and overall therapeutic efficacy.[5]

This compound is a particularly interesting starting material. The phenolic hydroxyl group offers a site for potential hydrogen bonding and coordination with metal ions, which can be crucial for biological activity.[7] The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aldehyde and the electronic properties of the resulting Schiff base, potentially fine-tuning its biological activity.[8] This guide will provide detailed protocols for the synthesis of Schiff bases from this versatile precursor with various primary amines, their characterization, and a discussion of their potential applications.

General Reaction Scheme

The synthesis of Schiff bases from this compound follows a general condensation reaction mechanism. The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the stable imine.[9]

Figure 1: General workflow for the synthesis of Schiff bases.

Detailed Synthetic Protocols

The following protocols describe the synthesis of Schiff bases from this compound with three different classes of primary amines: an aliphatic amine (Propylamine), an aromatic amine (Aniline), and an amino acid (Glycine). These examples are chosen to illustrate the versatility of the reaction.

Materials and General Procedure:

-

Starting Material: this compound (Purity ≥ 98%)

-

Reagents: Propylamine, Aniline, Glycine, Absolute Ethanol, Glacial Acetic Acid.

-

Apparatus: Round-bottom flask, condenser, magnetic stirrer with hotplate, beakers, Buchner funnel, filtration apparatus.

Protocol 1: Synthesis of (E)-4-((propylimino)methyl)-3-(trifluoromethoxy)phenol

This protocol details the reaction with an aliphatic amine.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (4.85 mmol) of this compound in 20 mL of absolute ethanol.

-

Addition of Amine: To this solution, add a stoichiometric amount of propylamine (0.287 g, 4.85 mmol) dropwise while stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]

-

Reflux: Attach a condenser to the flask and reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

-

Isolation: After completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution. If no precipitate forms, the solvent can be partially evaporated under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[11] Recrystallization from ethanol can be performed for further purification.

Protocol 2: Synthesis of (E)-4-((phenylimino)methyl)-3-(trifluoromethoxy)phenol

This protocol outlines the synthesis using an aromatic amine. The general procedure is similar to Protocol 1, with minor modifications.

-

Reaction Setup: Dissolve 1.0 g (4.85 mmol) of this compound in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Addition of Amine: In a separate beaker, dissolve a stoichiometric amount of aniline (0.452 g, 4.85 mmol) in 10 mL of absolute ethanol. Add the aniline solution to the aldehyde solution with continuous stirring.

-

Catalysis: Add 3-4 drops of glacial acetic acid.

-

Reflux: Reflux the reaction mixture for 4-6 hours. Aromatic amines are generally less nucleophilic than aliphatic amines, thus requiring a slightly longer reaction time.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The resulting solid product is collected by filtration, washed with cold ethanol, and dried. Recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture may be necessary.[12]

Protocol 3: Synthesis of (E)-2-((4-hydroxy-2-(trifluoromethoxy)benzylidene)amino)acetic acid

This protocol describes the reaction with an amino acid, which is relevant for the synthesis of biologically active compounds.

-

Reaction Setup: Dissolve 1.0 g (4.85 mmol) of this compound in 30 mL of an ethanol/water (1:1) mixture in a 100 mL round-bottom flask.

-

Addition of Amino Acid: In a separate beaker, dissolve a stoichiometric amount of glycine (0.364 g, 4.85 mmol) in 15 mL of water, with gentle warming if necessary. Add this solution to the aldehyde solution.

-

pH Adjustment: The pH of the reaction mixture should be maintained around 4-5, which can be adjusted with a few drops of glacial acetic acid. This is crucial as a highly acidic medium will protonate the amine, rendering it non-nucleophilic.[3]

-

Reaction: Stir the mixture at room temperature for 24 hours or gently reflux for 6-8 hours.

-

Isolation: The product is expected to precipitate upon cooling. If not, the volume of the solvent can be reduced. The solid is then filtered, washed with cold water, and then with a small amount of cold ethanol, and dried.

| Reactant Amine | Product Name | Typical Reaction Time | Solvent |

| Propylamine | (E)-4-((propylimino)methyl)-3-(trifluoromethoxy)phenol | 2-3 hours | Absolute Ethanol |

| Aniline | (E)-4-((phenylimino)methyl)-3-(trifluoromethoxy)phenol | 4-6 hours | Absolute Ethanol |

| Glycine | (E)-2-((4-hydroxy-2-(trifluoromethoxy)benzylidene)amino)acetic acid | 6-8 hours (reflux) | Ethanol/Water (1:1) |

Table 1: Summary of reaction conditions for the synthesis of Schiff bases from this compound.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the successful synthesis and purity of the Schiff bases. The following techniques are recommended:

-

Melting Point: The melting point of a crystalline solid is a good indicator of its purity.

-

FTIR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N-) in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine are also indicative of a successful reaction.[7]

-

NMR Spectroscopy (¹H and ¹³C):

-

¹H NMR: The formation of the imine bond is confirmed by a singlet signal for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0-9.0 ppm.[11] The signals corresponding to the aromatic and aliphatic protons of the aldehyde and amine moieties will also be present.

-

¹³C NMR: The carbon of the azomethine group will show a signal in the range of δ 160-170 ppm.[13]

-

-

Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized compound, confirming its molecular formula.[3]

| Functional Group | FTIR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| -CH=N- (Imine) | 1600-1650 | 8.0 - 9.0 | 160-170 |

| Phenolic -OH | 3200-3600 | Variable | - |

| Aromatic C-H | ~3000-3100 | 6.5 - 8.0 | 110-160 |

| -OCF₃ | 1100-1300 | - | ~120 (quartet) |

Table 2: Expected spectroscopic data for Schiff bases derived from this compound.

Figure 2: Experimental workflow from synthesis to characterization.

Potential Applications in Drug Development and Research

Schiff bases derived from this compound are promising candidates for a variety of applications, particularly in the field of medicinal chemistry.

-

Antimicrobial Agents: The presence of the azomethine group is crucial for the biological activity of many Schiff bases.[7] The trifluoromethoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

-

Anticancer Agents: Numerous Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines. The ability of these compounds to chelate with metal ions is often implicated in their mechanism of action.[2]

-

Enzyme Inhibitors: The structural features of these Schiff bases make them potential candidates for the design of enzyme inhibitors.

-

Fluorescent Probes: The extended conjugation in aromatic Schiff bases can give rise to fluorescence properties, making them useful as sensors for metal ions or other biologically relevant molecules.

The unique combination of the phenolic hydroxyl, the imine, and the trifluoromethoxy groups provides a versatile scaffold for the development of new therapeutic agents and research tools.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of novel Schiff bases from this compound. The protocols are designed to be adaptable for a wide range of primary amines, allowing for the creation of diverse chemical libraries for screening and development. The incorporation of the trifluoromethoxy group offers a strategic advantage in the design of new molecules with potentially enhanced biological and physicochemical properties. It is our hope that this guide will serve as a valuable resource for researchers in their pursuit of new scientific discoveries.

References

- 1. Schiff bases in medicinal chemistry: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. wjpsonline.com [wjpsonline.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scilit.com [scilit.com]

- 7. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. globalconference.info [globalconference.info]

- 10. researchgate.net [researchgate.net]

- 11. chemijournal.com [chemijournal.com]

- 12. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 13. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxy Cornerstone: 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde as a Strategic Building Block for Advanced Active Pharmaceutical Ingredients

Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] This application note delves into the utility of a particularly valuable building block, 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde , in the synthesis of complex Active Pharmaceutical Ingredients (APIs), with a focus on its application in the development of next-generation kinase inhibitors.